molecular formula C14H13NO3 B8278697 N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide CAS No. 76464-58-9

N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide

Cat. No.: B8278697
CAS No.: 76464-58-9
M. Wt: 243.26 g/mol
InChI Key: UNMYNAAAFMDEIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

76464-58-9

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-(3-hydroxyphenyl)-4,5,6,7-tetrahydroisoindole-1,3-dione

InChI

InChI=1S/C14H13NO3/c16-10-5-3-4-9(8-10)15-13(17)11-6-1-2-7-12(11)14(15)18/h3-5,8,16H,1-2,6-7H2

InChI Key

UNMYNAAAFMDEIQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C2=O)C3=CC(=CC=C3)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 25.0 g of 3,4,5,6-tetrahydrophthalic anhydride (THPA), 17.9 g of 3-aminophenol and 350 mL of glacial acetic acid was refluxed for 1 hour, then cooled and poured slowly into 1400 mL of ice-water. The resulting mixture was filtered, the collected solids were washed with cold water and dried (oven, reduced pressure) to give N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide (1A), as yellow crystals, m.p.: 196°-197.5° C.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
17.9 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
1400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of 3,4,5,6-tetrahydrophthalic anhydride, 3-hydroxyaniline and a glacial acetic acid was heated to obtain N-(3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide (m.p.: 199° to 201° C.) and 40.6 g. of the product was dissolved into 600 ml. of glacial acetic acid and 27.2 g. of bromine was added dropwise at 30° to 40° C. and the mixture was stirred at a room temperature for 5 hours to precipitate a crystal. The crystal was separated by a filtration and washed with methanol and recrystallized from benzene-tetrahydrofuran to obtain N-(4-bromo-3-hydroxyphenyl)-3,4,5,6-tetrahydrophthalimide (m.p.: 247°-248° C.; yellow crystal) (yield: 88%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.